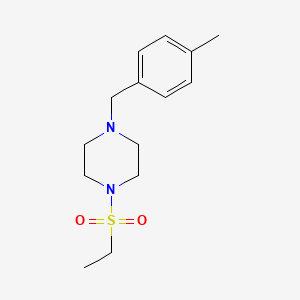

1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonyl-4-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-3-19(17,18)16-10-8-15(9-11-16)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGSLVCKGBIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Ethylsulfonyl 4 4 Methylbenzyl Piperazine

Retrosynthetic Analysis of the 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine Scaffold

A retrosynthetic analysis of this compound suggests two primary disconnection strategies. The first involves the disconnection of the sulfur-nitrogen bond of the sulfonyl group, leading to two key precursors: 1-(4-methylbenzyl)piperazine (B148959) and ethanesulfonyl chloride. This approach is synthetically favorable as it builds the less reactive sulfonamide bond in the final step.

A second possible disconnection is at the benzylic carbon-nitrogen bond. This would yield 1-(ethylsulfonyl)piperazine (B2401436) and 4-methylbenzyl halide as the precursors. This route is also viable and relies on the N-alkylation of a pre-formed sulfonamide. Both pathways converge on the synthesis of a monosubstituted piperazine (B1678402) intermediate, a common challenge in piperazine chemistry due to the potential for disubstitution.

Classical Synthetic Routes to N-Substituted Piperazines

The synthesis of the 1-(4-methylbenzyl)piperazine intermediate is a critical step and can be achieved through several established methods.

Amination-Cyclization Reactions

One of the foundational methods for constructing the piperazine ring itself is through the cyclization of appropriate precursors. For instance, the reaction of diethanolamine with an amine in the presence of a catalyst can yield N-substituted piperazines. A general and convenient synthesis of 1-(4-substituted-phenyl)piperazine can be achieved from anilines and diethanolamine without the need for a catalyst at high temperatures. core.ac.uk Another approach involves the reaction of N,O,O'-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with an aniline, which can rapidly form the piperazine ring. rsc.org

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the N-alkylation of amines. This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 1-(4-methylbenzyl)piperazine, this would involve the reaction of piperazine with 4-methylbenzaldehyde in the presence of a suitable reducing agent. To avoid the formation of the disubstituted product, it is common practice to use a large excess of piperazine or to employ a monoprotected piperazine derivative, such as 1-Boc-piperazine. The reaction of 1-Boc-piperazine with an aldehyde and a reducing agent like sodium triacetoxyborohydride in a solvent such as dichloromethane (DCM) is a common strategy. reddit.com The Boc protecting group can then be removed under acidic conditions.

Alternatively, direct reductive amination of piperazine with 3-methylbenzaldehyde has been used in the synthesis of meclizine, using hydrogen gas and a Raney nickel catalyst. wikipedia.org This approach could be adapted for 4-methylbenzaldehyde.

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Piperazine | Phenylacetaldehyde | NaBH(OAc)3 | CH2Cl2 | Room temperature, overnight | 1,4-Diphenethylpiperazine wm.edu |

| 1-Boc-piperazine | Cinnamaldehyde | NaBH(OAc)3 | DCM | Room temperature, overnight | 1-Boc-4-cinnamylpiperazine reddit.com |

| Piperazine | 3-Methylbenzaldehyde | H2/Raney Nickel | Not specified | Not specified | 1-(3-Methylbenzyl)piperazine wikipedia.org |

Nucleophilic Substitution Approaches

The direct N-alkylation of piperazine with an appropriate alkyl halide is a straightforward method for forming the carbon-nitrogen bond. The synthesis of 1-(4-methylbenzyl)piperazine can be achieved by reacting piperazine with 4-methylbenzyl chloride. A significant challenge with this method is controlling the degree of substitution, as the monosubstituted product is often more nucleophilic than piperazine itself, leading to the formation of the 1,4-disubstituted by-product.

To circumvent this issue, a large excess of piperazine is typically used. For example, in the synthesis of meclizine, 1-(4-chlorobenzhydryl) piperazine is reacted with m-methylbenzyl chloride. google.com Similarly, 1-benzylpiperazine has been prepared by the reaction of piperazine with benzyl (B1604629) chloride. orgsyn.org The use of piperazine monohydrochloride, formed in situ, can also favor monosubstitution. europa.eu

| Amine | Alkylating Agent | Base/Solvent | Conditions | Product |

|---|---|---|---|---|

| Piperazine | Benzyl chloride | Ethanol | Not specified | 1-Benzylpiperazine orgsyn.org |

| 1-(4-chlorobenzhydryl) piperazine | m-Methylbenzyl chloride | Potassium carbonate | Reflux | Meclizine google.com |

| N-methylpiperazine | Benzyl bromide derivative | Not specified | Not specified | Ponatinib intermediate nih.gov |

Introduction of the Ethylsulfonyl Moiety

The final step in the synthesis of the target compound is the formation of the sulfonamide bond. This is typically achieved by reacting the secondary amine of the 1-(4-methylbenzyl)piperazine intermediate with an ethanesulfonylating agent.

Sulfonylation Reagents and Reaction Conditions

The most common reagent for this transformation is ethanesulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid by-product. Common bases include tertiary amines such as triethylamine or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. The choice of solvent is typically an aprotic solvent such as dichloromethane, chloroform, or acetonitrile.

The reaction of a sulfonyl chloride with a piperazine derivative is a well-established method for the synthesis of piperazine sulfonamides. For example, various substituted benzoyl chlorides have been reacted with a piperazinylquinoline intermediate in dry dichloromethane with DIPEA as the base to yield the corresponding amides. nih.gov While this is an amide formation, the principles are analogous to sulfonamide formation.

| Amine Substrate | Sulfonylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Secondary Amine (e.g., 1-(4-methylbenzyl)piperazine) | Ethanesulfonyl chloride | Triethylamine or DIPEA | Dichloromethane or Acetonitrile | 0 °C to room temperature |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | p-Toluenesulfonyl chloride | None (DABCO acts as base) | Acetonitrile | 90 °C nih.gov |

Regioselectivity in Sulfonamide Formation

The formation of a sulfonamide bond is a critical step in the synthesis of this compound. When reacting a monosubstituted piperazine, such as 1-(4-methylbenzyl)piperazine, with an ethylsulfonylating agent, the reaction's regioselectivity is a key consideration. The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

In an unsymmetrically substituted piperazine, the electronic and steric environment of the two nitrogen atoms can influence the site of sulfonylation. However, in the case of 1-(4-methylbenzyl)piperazine, the electronic effects of the benzyl group are not significantly different to direct the reaction to one nitrogen over the other. Therefore, to achieve regioselective sulfonylation, it is common practice to employ a starting material where one of the nitrogen atoms is protected.

For instance, if the synthesis starts with piperazine, one nitrogen can be protected with a suitable protecting group (e.g., a Boc group) to form mono-protected piperazine. Subsequent reaction with 4-methylbenzyl chloride would yield N-Boc-N'-(4-methylbenzyl)piperazine. After deprotection of the Boc group, the resulting 1-(4-methylbenzyl)piperazine can then be reacted with ethylsulfonyl chloride. In this scenario, the sulfonylation occurs at the only available secondary amine, ensuring the desired regioselectivity.

The reaction conditions for sulfonamide formation typically involve the use of a base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or tetrahydrofuran. The base serves to neutralize the hydrochloric acid generated during the reaction.

Table 1: Key Reactions in Sulfonamide Formation

| Reactants | Reagents | Product | Reaction Type |

| 1-(4-methylbenzyl)piperazine, Ethanesulfonyl chloride | Triethylamine, Dichloromethane | This compound | Nucleophilic Acyl Substitution |

| Mono-Boc-piperazine, 4-methylbenzyl chloride | Base | N-Boc-N'-(4-methylbenzyl)piperazine | Nucleophilic Alkylation |

Incorporation of the 4-Methylbenzyl Moiety

The introduction of the 4-methylbenzyl group onto the piperazine ring is another crucial step in the synthesis of the target compound. This can be achieved through several methods, with alkylation and reductive amination being the most common strategies.

Direct Alkylation: This method involves the reaction of piperazine or a mono-substituted piperazine with a 4-methylbenzyl halide, typically 4-methylbenzyl chloride or bromide. The reaction is a nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile. To favor mono-alkylation and avoid the formation of the disubstituted product, an excess of piperazine is often used. The reaction is typically carried out in the presence of a base to scavenge the hydrohalic acid formed.

Reductive Amination: An alternative and often more controlled method is reductive amination. nih.gov This strategy involves the reaction of piperazine with 4-methylbenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-(4-methylbenzyl)piperazine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride. google.com Reductive amination is advantageous as it often proceeds under mild conditions and can offer better control over the degree of alkylation. nih.gov

Table 2: Comparison of Alkylation Strategies

| Strategy | Reactants | Reagents | Advantages | Disadvantages |

| Direct Alkylation | Piperazine, 4-methylbenzyl chloride | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | Simple procedure | Potential for over-alkylation, requiring excess piperazine |

| Reductive Amination | Piperazine, 4-methylbenzaldehyde | Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., Dichloromethane) | Good control of mono-alkylation, mild conditions | Requires a two-step one-pot process |

To achieve the desired 1,4-disubstitution pattern on the piperazine ring with two different substituents, the use of protecting groups is often indispensable. acs.org A protecting group is temporarily introduced to block one of the reactive nitrogen atoms, allowing the other nitrogen to be functionalized selectively.

A common strategy involves the use of the tert-butoxycarbonyl (Boc) group. Piperazine can be mono-protected with di-tert-butyl dicarbonate (Boc)2O to yield N-Boc-piperazine. The remaining free secondary amine can then be reacted with either the ethylsulfonylating agent or the 4-methylbenzylating agent. Following this first functionalization, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the second secondary amine, which can then be reacted with the second substituent.

The choice of protecting group is crucial and should be orthogonal to the reaction conditions used for the subsequent functionalization steps. This means that the protecting group should be stable during the introduction of the first substituent and can be removed without affecting the newly formed bond. The benzyl group is another protecting group that can be employed and is typically removed by catalytic hydrogenolysis. rsc.org

Novel and Sustainable Synthetic Approaches for Piperazine Derivatives

Visible-light photoredox catalysis has emerged as a powerful and green tool for the synthesis of complex molecules. mdpi.comnsf.gov In the context of piperazine synthesis, photocatalytic methods can be employed for C-H functionalization, allowing for the direct introduction of substituents onto the piperazine ring without the need for pre-functionalization. encyclopedia.pub While the direct application to the synthesis of this compound may not be straightforward for the N-functionalization steps, these methods highlight the trend towards more innovative and sustainable synthetic routes in piperazine chemistry. ethz.chnih.gov For instance, photocatalytic cross-coupling reactions could potentially be adapted for the formation of N-aryl or N-alkyl bonds under mild conditions. mdpi.com

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. researchgate.net For piperazine derivatives, this includes the use of greener solvents (e.g., water or ethanol), the development of catalyst-free reactions, and the use of multi-component reactions to improve atom economy. researchgate.net For example, the use of aqueous ethanol as a solvent has been explored for the synthesis of some piperazine-containing compounds. rsc.org While traditional synthetic routes for compounds like this compound often rely on conventional organic solvents, future research will likely focus on adapting these syntheses to align with green chemistry principles. This could involve exploring solvent-free conditions, using recyclable catalysts, or designing one-pot procedures that minimize waste and purification steps. researchgate.net

Flow Chemistry Applications in this compound Production

Currently, there is a lack of specific published research detailing the application of flow chemistry for the production of this compound. However, the principles of continuous flow synthesis can be applied to the established synthetic route to potentially enhance production efficiency, safety, and scalability.

Flow chemistry offers several advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and the ability to safely handle hazardous reagents and intermediates. For the synthesis of this compound, a continuous flow process could be designed for both the N-alkylation and N-sulfonylation steps.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the initial N-alkylation of piperazine with 4-methylbenzyl chloride, a one-pot, one-step procedure has been described that avoids the need for protecting groups. nih.gov This method utilizes a protonated piperazine species to favor mono-substitution. nih.gov The reaction can be carried out in common solvents like methanol or acetic acid. nih.gov The use of a heterogeneous catalyst, such as metal ions supported on a polymeric resin, can also be employed to improve reaction rates. nih.gov

The subsequent N-sulfonylation of 1-(4-methylbenzyl)piperazine with ethanesulfonyl chloride is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly impact the reaction rate and the formation of byproducts.

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-(4-methylbenzyl)piperazine

| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Methanol | Piperazine (excess) | Reflux | 4 | 85 |

| 2 | Acetic Acid | Piperazine | Room Temperature | 12 | 78 |

| 3 | Methanol | Piperazine (excess) with catalyst | 60 | 2 | 92 |

| 4 | Ethanol | Piperazine dihydrochloride/Piperazine | 65 | 0.5 | 93-95 (of dihydrochloride salt) orgsyn.org |

Further optimization would involve a systematic study of these parameters for both reaction steps to identify the conditions that provide the highest yield and purity of the final product, this compound, while minimizing reaction time and the formation of impurities.

Structural and Conformational Analysis of 1 Ethylsulfonyl 4 4 Methylbenzyl Piperazine

Spectroscopic Elucidation of Molecular Structure (Beyond Basic Identification)

Spectroscopic techniques provide a powerful, non-destructive means to investigate the detailed structural and electronic environment of the molecule in various states.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

Advanced NMR methods are instrumental in defining the solution-state conformation and dynamics of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. While standard ¹H and ¹³C NMR confirm the basic connectivity, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and temperature-dependent NMR studies provide deeper insights.

In a typical ¹H NMR spectrum, the protons of the piperazine (B1678402) ring are expected to appear as complex multiplets due to spin-spin coupling and conformational averaging. The ethylsulfonyl and 4-methylbenzyl groups will show characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atoms | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ethylsulfonyl | -SO₂-CH₂-CH₃ | ~3.0 (q) | ~45-50 |

| -SO₂-CH₂-CH₃ | ~1.3 (t) | ~7-10 | |

| Piperazine Ring | -SO₂-N-(CH₂)₂- | ~3.2-3.4 (m) | ~45-48 |

| -Benzyl-N-(CH₂)₂- | ~2.5-2.7 (m) | ~52-55 | |

| 4-Methylbenzyl | -N-CH₂-Ar | ~3.5 (s) | ~60-63 |

| Ar-CH₃ | ~2.3 (s) | ~20-22 | |

| Ar-H (ortho to CH₂) | ~7.2 (d) | ~129-131 | |

| Ar-H (meta to CH₂) | ~7.1 (d) | ~128-130 |

Temperature-dependent NMR studies can be employed to investigate the energetics of the piperazine ring inversion. For many piperazine systems, the energy barrier for the interconversion between the two chair conformations is significantly higher than that for cyclohexane. nih.gov By lowering the temperature, it may be possible to slow this inversion on the NMR timescale, leading to the decoalescence of the broad piperazine signals into distinct signals for the axial and equatorial protons. This would allow for the calculation of the Gibbs free activation energy (ΔG‡) for the ring-flipping process.

Furthermore, 2D-NOESY experiments can reveal through-space correlations between protons, providing definitive evidence for the preferred orientation of the ethylsulfonyl and 4-methylbenzyl substituents relative to the piperazine ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering detailed information about the functional groups and their local chemical environment. The key functional groups in this compound each have characteristic vibrational frequencies.

The sulfonyl group is a particularly strong absorber in the IR spectrum. The symmetric and asymmetric stretching vibrations of the S=O bonds are expected to be prominent. The piperazine ring exhibits a series of C-H and C-N stretching and bending modes. The 4-methylbenzyl group will show aromatic C=C and C-H stretching vibrations, as well as aliphatic C-H stretching from the methyl and methylene (B1212753) groups.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1320 - 1360 | Strong (IR) |

| Symmetric S=O Stretch | 1140 - 1170 | Strong (IR) | |

| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | |

| Aliphatic C-H | CH₂/CH₃ Asymmetric Stretch | 2910 - 2980 | Medium-Strong |

| CH₂/CH₃ Symmetric Stretch | 2840 - 2880 | Medium-Strong | |

| Piperazine C-N | C-N Stretch | 1020 - 1250 | Medium |

Subtle shifts in these frequencies compared to reference compounds can indicate electronic effects or conformational strain within the molecule.

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₂₂N₂O₂S), the expected exact mass of the protonated molecule [M+H]⁺ is 299.1478.

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, are crucial for structural confirmation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule are expected to involve the cleavage of the bonds adjacent to the piperazine nitrogen atoms.

Table 3: Predicted Major Fragments in ESI-MS/MS

| Proposed Fragment Structure | Neutral Loss | Predicted m/z (monoisotopic) |

|---|---|---|

| [C₈H₉]⁺ (4-methylbenzyl cation) | C₆H₁₃N₂O₂S | 105.0704 |

| [M - C₂H₅SO₂]⁺ | C₂H₅SO₂ | 205.1390 |

| [M - C₈H₉]⁺ | C₈H₉ | 193.0771 |

| [C₅H₁₁N₂]⁺ (piperazine fragment) | C₉H₁₁O₂S | 99.0922 |

The most prominent fragment is often the stable 4-methylbenzyl cation (tropylium ion rearrangement) at m/z 105.0704. Another significant pathway involves the cleavage of the N-S bond, leading to a fragment corresponding to the piperazine-benzyl moiety. These characteristic fragmentation patterns provide a molecular fingerprint for identification.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles for this compound.

Based on extensive studies of related piperazine derivatives, it is highly anticipated that the piperazine ring will adopt a chair conformation. nih.govnih.gov This conformation minimizes both angular and torsional strain. The analysis would also reveal the precise puckering parameters of the ring. Crystallographic data from a related compound, ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, confirms the chair conformation with puckering parameters Q = 0.5682 Å and θ = 2.56°. nih.gov

Furthermore, the crystallographic structure would unambiguously establish the orientation of the two bulky substituents. To minimize steric hindrance (1,3-diaxial interactions), both the ethylsulfonyl group and the 4-methylbenzyl group are expected to occupy the more spacious equatorial positions on the piperazine chair. The analysis would also detail intermolecular interactions, such as C-H···O or C-H···π contacts, which dictate the crystal packing arrangement.

Table 4: Illustrative Crystallographic Data for a Related Piperazine Derivative

| Parameter | Example Value (from related structure) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Piperazine Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

| Dihedral Angle (Piperazine/Benzene) | 73.23° nih.gov |

Conformational Preferences of the Piperazine Ring and Substituents

Piperazine Ring Conformation : The six-membered piperazine ring strongly prefers a chair conformation, as this minimizes torsional and angle strain. This is the lowest energy conformation and is consistently observed in both computational models and solid-state crystal structures of similar compounds. nih.gov The molecule will exist in a dynamic equilibrium between two chair conformers through ring inversion.

Substituent Positions : Due to their significant steric bulk, both the ethylsulfonyl and the 4-methylbenzyl groups will have a strong preference for the equatorial positions on the chair framework. An axial orientation would result in destabilizing 1,3-diaxial interactions with the axial protons on the other side of the ring. Therefore, the di-equatorial conformer is expected to be the overwhelmingly dominant species in the conformational equilibrium.

Rotational Conformations : In addition to the ring conformation, there are rotational degrees of freedom around the N-S bond (of the sulfonamide) and the N-CH₂ bond (of the benzyl (B1604629) group). The rotational barrier around the N-S bond in sulfonamides influences the orientation of the ethyl group relative to the piperazine ring. Similarly, the rotation of the 4-methylbenzyl group will be influenced by steric interactions between the methylene bridge and the adjacent piperazine protons. The lowest energy rotamers will be those that minimize these steric clashes.

Computational Chemistry and Molecular Modeling of 1 Ethylsulfonyl 4 4 Methylbenzyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, charge distributions, and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scirp.org It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the conformation that corresponds to the lowest potential energy state on the potential energy surface. For 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, would be performed to obtain this minimized structure. researchgate.netnih.gov

The conformational analysis would likely show that the piperazine (B1678402) ring adopts a stable chair conformation, which is typical for such six-membered heterocyclic systems. figshare.com The calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial configuration. The conformational consistency between DFT-optimized structures and crystal structures determined by X-ray diffraction has been demonstrated for similar piperazine compounds. figshare.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | S-O (sulfonyl) | ~1.45 Å |

| Bond Length | S-N (piperazine) | ~1.65 Å |

| Bond Length | C-N (piperazine) | ~1.47 Å |

| Bond Angle | O-S-O (sulfonyl) | ~120° |

| Bond Angle | C-N-C (piperazine) | ~110° |

| Dihedral Angle | C-N-S-C | ~60° |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. scirp.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized on the more electron-rich regions, likely the 4-methylbenzyl and piperazine moieties. Conversely, the LUMO would be centered on the electron-withdrawing ethylsulfonyl group. The analysis of these orbitals provides insight into how the molecule will interact with other chemical species. researchgate.net

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High chemical stability and low reactivity researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. Red or yellow areas signify negative potential, corresponding to regions rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. Blue areas denote positive potential, indicating electron-deficient regions (e.g., around hydrogen atoms), which are prone to nucleophilic attack. researchgate.net

The MEP map for this compound would reveal significant negative potential around the oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atoms of the piperazine ring. These sites represent likely points for hydrogen bonding and other non-covalent interactions. researchgate.net This information is critical for understanding intermolecular interactions, particularly in the context of drug-receptor binding. figshare.com

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and structural stability. nih.govnih.gov

Virtual Screening and Ligand-Based Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were part of such a library, its 3D structure would be computationally docked against a target protein to predict its binding affinity.

Alternatively, ligand-based design is used when the structure of the target is unknown, but a set of molecules with known activity exists. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be developed from these known active compounds. nih.gov Given that the piperazine scaffold is a common feature in many commercially available drugs, this compound could be evaluated against existing pharmacophore models for various targets to predict its potential biological activity. nih.gov

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule to another when they form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting how a potential drug molecule (ligand) binds to the active site of a target protein.

Based on the structural motifs present in this compound, several biological targets could be hypothesized. The piperazine core is found in inhibitors of various enzymes and receptors. For instance, piperazine derivatives have been investigated as inhibitors of carbonic anhydrases, which are implicated in several diseases. nih.gov Similarly, other studies have docked aryl sulfonyl piperazine compounds into the active sites of proteins like topoisomerase II, a target in cancer therapy. semanticscholar.org Docking studies would involve placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding energy. The results would highlight the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

| Parameter | Result |

|---|---|

| Hypothesized Target | Carbonic Anhydrase IX (PDB: 5FL4) nih.gov |

| Estimated Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | His68, Gln71, Leu91, Val130 nih.gov |

| Primary Interactions | Hydrogen bonding via sulfonyl oxygens; hydrophobic interactions via benzyl (B1604629) ring |

Biological Target Interaction Studies of 1 Ethylsulfonyl 4 4 Methylbenzyl Piperazine

In Vitro Receptor Binding Affinity Profiling

Radioligand Binding Assays for Specific Receptor Subtypes (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors)

No data available.

Competition Binding Assays for Receptor Occupancy

No data available.

Enzyme Inhibition Assays

No data available.

Ion Channel Modulation Studies

No data available.

Protein-Ligand Interaction Mapping through Biophysical Techniques

Surface Plasmon Resonance (SPR)

No data available.

A comprehensive search of scientific literature and databases has revealed no specific studies utilizing Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) for binding epitope mapping of the chemical compound 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine .

While the broader classes of sulfonylpiperazine and benzylpiperazine derivatives have been the subject of various pharmacological studies, specific experimental data detailing the biological target interactions of this particular compound through the requested analytical methods are not publicly available. Research on related compounds suggests a wide range of potential biological activities for this class of molecules, including interactions with central nervous system receptors and enzymes. acs.orgresearchgate.net However, without direct experimental evidence, any discussion of the binding thermodynamics or specific molecular interactions of this compound would be purely speculative.

Therefore, it is not possible to generate an article with the requested detailed sections on ITC and NMR binding studies, as no primary research data is available to populate the required data tables and detailed findings.

Structure Activity Relationship Sar Investigations of 1 Ethylsulfonyl 4 4 Methylbenzyl Piperazine Analogues

Design and Synthesis of Structural Analogues and Derivatives

The synthesis of analogues of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine can be systematically approached by modifying three key structural components: the ethylsulfonyl moiety, the 4-methylbenzyl moiety, and the central piperazine (B1678402) scaffold.

The ethylsulfonyl group at the N1 position of the piperazine ring is a critical determinant of the molecule's physicochemical properties and biological activity. Modifications to this group can influence potency, selectivity, and pharmacokinetic profiles. A common synthetic strategy involves the reaction of a monosubstituted piperazine with a variety of sulfonyl chlorides.

Analogues can be synthesized by reacting 1-(4-methylbenzyl)piperazine (B148959) with different alkyl and aryl sulfonyl chlorides. For instance, replacing the ethylsulfonyl group with other small alkylsulfonyl groups (e.g., methylsulfonyl, propylsulfonyl) or branched alkylsulfonyl groups (e.g., isopropylsulfonyl) can probe the impact of steric bulk in this region. Furthermore, the introduction of arylsulfonyl moieties, such as phenylsulfonyl or substituted phenylsulfonyl groups (e.g., with halogen or alkyl substituents), can explore the role of aromatic interactions. The synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides has been shown to yield compounds with high affinities for serotonin (B10506) receptors. nih.gov

| Modification | Rationale | Potential Synthetic Approach |

| Varying alkyl chain length (methyl, propyl, butyl) | To investigate the effect of lipophilicity and steric bulk on activity. | Reaction of 1-(4-methylbenzyl)piperazine with the corresponding alkylsulfonyl chloride. |

| Introduction of branched alkyl groups (isopropyl) | To explore the tolerance for steric hindrance near the sulfonyl group. | Reaction with isopropylsulfonyl chloride. |

| Replacement with arylsulfonyl groups (phenyl, naphthyl) | To introduce aromatic interactions and explore different electronic properties. | Reaction with benzenesulfonyl chloride or naphthalenesulfonyl chloride. |

| Substitution on the arylsulfonyl ring | To fine-tune electronic and steric properties. | Use of substituted arylsulfonyl chlorides (e.g., toluenesulfonyl chloride). |

This table is generated based on synthetic principles for piperazine derivatives and does not represent experimentally verified data for this compound.

The 4-methylbenzyl group at the N4 position is another key feature that can be modified to modulate biological activity. The synthesis of these analogues typically involves the reaction of 1-(ethylsulfonyl)piperazine (B2401436) with a range of substituted benzyl (B1604629) halides.

Variations can include altering the position of the methyl group on the phenyl ring (e.g., 2-methylbenzyl, 3-methylbenzyl) to understand the impact of substituent location. wikipedia.org Additionally, replacing the methyl group with other substituents of varying electronic properties (e.g., methoxy, chloro, trifluoromethyl) can provide insights into the electronic requirements for receptor binding. The size of the substituent can also be varied (e.g., ethyl, tert-butyl) to probe the steric tolerance of the binding pocket.

| Modification | Rationale | Potential Synthetic Approach |

| Positional isomers of the methyl group (2-methyl, 3-methyl) | To assess the importance of substituent position for receptor interaction. | Reaction of 1-(ethylsulfonyl)piperazine with the corresponding methylbenzyl halide. |

| Electron-donating substituents (e.g., methoxy) | To increase electron density in the aromatic ring. | Reaction with a methoxybenzyl halide. |

| Electron-withdrawing substituents (e.g., chloro, fluoro) | To decrease electron density and potentially alter binding mode. | Reaction with a halobenzyl halide. |

| Bulky alkyl substituents (e.g., tert-butyl) | To probe for steric limitations in the binding pocket. | Reaction with a tert-butylbenzyl halide. |

This table is generated based on synthetic principles for piperazine derivatives and does not represent experimentally verified data for this compound.

Furthermore, the piperazine scaffold can be replaced with other cyclic diamines or related structures, a strategy known as bioisosteric replacement. enamine.netnih.gov This can lead to compounds with improved pharmacokinetic properties or different receptor selectivity profiles. Examples of potential bioisosteres for the piperazine ring include homopiperazine (B121016), piperidine (B6355638), and various constrained bicyclic diamines. nih.govnih.gov The replacement of a piperazine ring with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in some cases. enamine.net

| Modification | Rationale | Potential Synthetic Approach |

| Methylation of the piperazine ring | To introduce chirality and explore stereoselective interactions. | Multi-step synthesis starting from a substituted piperazine precursor. |

| Replacement with homopiperazine | To alter the ring conformation and basicity. | Synthesis involving a homopiperazine core. |

| Replacement with piperidine | To remove one of the nitrogen atoms and alter the hydrogen bonding capacity. | Synthesis using a piperidine scaffold. |

| Introduction of constrained bicyclic systems | To reduce conformational flexibility and potentially increase affinity. | Use of bicyclic diamine starting materials. |

This table is generated based on synthetic principles for piperazine derivatives and does not represent experimentally verified data for this compound.

Correlating Structural Features with Receptor Binding Profiles

The structural modifications outlined above are expected to have a significant impact on the receptor binding profile of this compound analogues. Based on studies of related piperazine-containing compounds, it is possible to hypothesize how these changes might influence affinity for various receptors, such as serotonin, dopamine (B1211576), and sigma receptors.

For instance, in a series of arylalkylsulfonyl piperazine derivatives, halogen substitutions on the aryl ring were found to result in high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov The length of the carbon chain in the sulfonyl moiety also proved to be critical, with a one-carbon linker (n=1) showing optimal affinity. nih.gov

| Structural Modification | Hypothesized Effect on Receptor Binding | Rationale based on Analogous Compounds |

| Replacement of ethylsulfonyl with arylsulfonyl | May increase affinity for serotonin receptors (e.g., 5-HT2C, 5-HT6). | Arylsulfonamide piperazines have shown high affinity for these receptors. nih.gov |

| Introduction of electron-withdrawing groups on the benzyl ring | Could modulate affinity and selectivity for dopamine and serotonin receptors. | The electronic nature of the benzyl substituent is known to be important for receptor interaction in benzylpiperazine derivatives. europa.eu |

| Methylation of the piperazine ring | May introduce stereoselectivity in receptor binding. | Chiral centers can lead to differential interactions with chiral receptor binding pockets. |

| Replacement of piperazine with piperidine | Could alter the selectivity profile, for instance between σ1 and σ2 receptors. | Piperidine analogues of sulfonylpiperazines have shown comparable σ1 affinities but different selectivity profiles. nih.gov |

This table represents hypothesized correlations based on published data for structurally related compounds and is not based on experimental data for this compound.

Mechanistic Insights from SAR Analysis

The 4-methylbenzyl moiety is likely involved in hydrophobic and/or van der Waals interactions with the receptor. The position and nature of substituents on this ring can fine-tune these interactions. For example, the 4-methyl group may fit into a specific hydrophobic pocket in the receptor. Moving the methyl group to the 2- or 3-position would likely alter the orientation of the benzyl ring within the binding site, potentially leading to a decrease or change in activity.

The piperazine ring itself is a key structural element, providing a basic nitrogen atom that is likely protonated at physiological pH. This positive charge can form an ionic interaction with an acidic amino acid residue in the receptor binding site. The distance and geometry between this protonated nitrogen and the other functional groups of the molecule are critical for optimal receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can be used to correlate the structural properties of a series of compounds with their biological activities. mdpi.comnih.govnih.gov For a series of this compound analogues, a QSAR model could be developed to predict their receptor binding affinities based on a set of calculated molecular descriptors.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistically validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. For example, a QSAR study on a series of piperazine derivatives identified descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index, and molar refractivity as being significantly correlated with their inhibitory activity. mdpi.com Such models can provide valuable information for designing new ligands with improved properties before their actual synthesis. nih.gov

In Vitro Mechanistic and Biochemical Studies

Cell-Based Functional Assays for Receptor Agonism/Antagonism

Cell-based functional assays are crucial for determining whether a compound acts as an agonist (activator) or antagonist (blocker) at a specific receptor. These assays typically involve cells engineered to express the receptor of interest. The cellular response following the application of the compound, such as changes in intracellular calcium levels or the production of signaling molecules, is then measured.

While specific data for 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine is not available, studies on other piperazine (B1678402) derivatives often reveal interactions with various receptors, including serotonergic and dopaminergic systems. For instance, some benzylpiperazine derivatives have been shown to possess affinity for sigma (σ) receptors, which are implicated in a range of neurological functions. A study on a series of benzylpiperazine derivatives reported compounds with strong binding affinity to σ-1 receptors, with some demonstrating Ki values in the nanomolar range, suggesting potent receptor interaction.

Second Messenger Pathway Investigations

Upon receptor activation or blockade, intracellular signaling cascades known as second messenger pathways are modulated. Investigating these pathways can elucidate the downstream effects of a compound's interaction with a receptor. Common second messengers include cyclic AMP (cAMP), inositol (B14025) phosphates, and calcium ions.

For G protein-coupled receptors (GPCRs), which are common targets for piperazine derivatives, agonist binding can lead to an increase or decrease in cAMP production. Assays measuring cAMP levels, often using techniques like ELISA or reporter gene assays, can quantify the functional activity of a compound. While no specific second messenger data exists for this compound, related research on other piperazine compounds has explored their effects on these pathways to understand their pharmacological mechanisms.

Neurotransmitter Uptake and Release Studies (in vitro cellular models)

Many psychoactive compounds exert their effects by modulating the levels of neurotransmitters in the synaptic cleft. In vitro cellular models, such as synaptosomes or cultured neurons, are used to study a compound's ability to inhibit the reuptake or stimulate the release of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine.

Radioligand uptake assays are a common method, where the inhibition of the uptake of a radiolabeled neurotransmitter by its transporter protein is measured in the presence of the test compound. For example, some piperazine analogues have been investigated for their affinity for the dopamine transporter (DAT), with the aim of developing potential therapeutics for cocaine abuse. These studies measure the binding affinity (Ki) of the compounds to DAT.

Enzyme Kinetic Studies for Compound-Enzyme Interactions

Enzyme kinetic studies are performed to characterize the interaction of a compound with a specific enzyme, determining if it acts as an inhibitor or activator and elucidating its mechanism of action. These studies typically measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate.

Piperazine derivatives have been explored as inhibitors of various enzymes. For instance, some arylsulfonylpiperazine derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. Such studies determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In Vitro Cytotoxicity and Apoptosis Assays (e.g., in cancer cell lines)

In vitro cytotoxicity assays are essential for assessing the potential of a compound to cause cell death. These assays are widely used in cancer research to identify new therapeutic agents. Common methods include the MTT assay, which measures metabolic activity as an indicator of cell viability, and assays that detect the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Studies on various piperazine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. For example, certain 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. Assays to detect apoptosis include TUNEL staining and flow cytometry analysis of cells stained with annexin (B1180172) V and propidium (B1200493) iodide.

Data Table: In Vitro Cytotoxicity of Select Piperazine Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Assay | Endpoint | Result |

| Phenylsulfonylpiperazine Derivatives | MCF7 (Breast Cancer) | MTT | IC50 | Ranged from micromolar to sub-micromolar concentrations |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | HUH7 (Liver Cancer) | Not Specified | Growth Inhibition | Significant inhibition observed |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | HCT-116 (Colon Cancer) | Not Specified | Growth Inhibition | Significant inhibition observed |

Theoretical and in Vitro Metabolism of 1 Ethylsulfonyl 4 4 Methylbenzyl Piperazine

Predictive Computational Models for Metabolic Pathways

In modern drug discovery, computational models are invaluable tools for predicting the metabolic fate of new chemical entities, thereby guiding the design of molecules with improved pharmacokinetic properties. pharmajen.com These in silico models use vast databases of known metabolic transformations to predict the likely sites of metabolism on a novel compound.

For a molecule like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine, several predictive models could be employed. Knowledge-based systems such as Meteor Nexus and MetaPrint2D analyze the structure for recognizable functional groups and fragments known to be susceptible to metabolic enzymes. nih.gov These systems would likely identify the 4-methylbenzyl group and the piperazine (B1678402) ring as potential sites for metabolism. Specifically, the benzylic methyl group and the aromatic ring are probable sites for oxidation. nih.gov

Quantum mechanical models can also be used to predict the reactivity of different atoms within the molecule. By calculating the activation energies for reactions like hydrogen abstraction or epoxidation, these models can identify the most likely sites of metabolism by cytochrome P450 enzymes. It is anticipated that for this compound, such models would highlight the benzylic carbon of the 4-methylbenzyl group and the carbon atoms of the piperazine ring adjacent to the nitrogen atoms as susceptible to oxidative metabolism.

The table below summarizes the likely predictions from these computational models for the metabolic pathways of this compound.

| Computational Model Type | Predicted Metabolic Site | Predicted Reaction |

| Knowledge-Based Systems | 4-methylbenzyl group (aromatic ring) | Aromatic hydroxylation |

| 4-methylbenzyl group (methyl) | Benzylic hydroxylation | |

| Piperazine ring | N-dealkylation, N-oxidation, Ring hydroxylation | |

| Quantum Mechanical Models | Benzylic carbon | Hydrogen abstraction leading to oxidation |

| Aromatic ring | Epoxidation leading to hydroxylation |

In Vitro Metabolic Stability Assessment in Liver Microsomes

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by metabolic enzymes and is a critical parameter in drug development. springernature.com It is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. springernature.comresearchgate.net The stability is often expressed as the half-life (t½) of the compound when incubated with microsomes. nih.gov

While specific data for this compound is not available, studies on other piperazine-containing compounds have shown a wide range of metabolic stabilities. nih.govresearchgate.net For instance, some piperazin-1-ylpyridazines exhibit very short half-lives of around 2-3 minutes in mouse and human liver microsomes, indicating rapid metabolism. nih.govresearchgate.net Conversely, structural modifications to the piperazine scaffold can lead to significantly improved stability, with half-lives exceeding 100 minutes. nih.govresearchgate.net The metabolic stability of N-alkyl piperazine derivatives has also been shown to be influenced by the nature of the alkyl substituent. nih.gov

Based on its structure, this compound is expected to undergo metabolism in liver microsomes. The rate of its metabolism would likely be influenced by the presence of the 4-methylbenzyl group, which provides sites for oxidative metabolism. A hypothetical metabolic stability assessment for this compound is presented in the table below.

| Parameter | Description | Predicted Outcome for this compound |

| Half-life (t½) | The time taken for 50% of the compound to be metabolized. | Moderate (predicted range: 15-60 minutes) |

| Intrinsic Clearance (CLint) | The rate of metabolism by the enzymes in the microsomes. | Moderate to High |

The cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the Phase I metabolism of a vast number of drugs. youtube.com Identifying the specific CYP isoforms involved in a drug's metabolism is crucial for predicting potential drug-drug interactions. researchgate.net

Studies on benzylpiperazine (BZP) and other piperazine derivatives have shown that their metabolism is primarily mediated by CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net N-dealkylation and hydroxylation are common metabolic pathways catalyzed by these enzymes for piperazine-containing compounds. researchgate.netnih.gov For instance, the metabolism of the piperazine-type neuroleptic perazine (B1214570) involves multiple CYP isoforms, including CYP1A2, CYP3A4, and CYP2C19, for its 5-sulphoxidation and N-demethylation. nih.gov

Given the structural similarity of this compound to BZP, it is highly probable that its metabolism is also dependent on CYP enzymes. The 4-methylbenzyl moiety is a likely substrate for oxidation by these enzymes. The table below outlines the predicted involvement of major CYP isoforms in the metabolism of this compound.

| CYP Isoform | Predicted Role in Metabolism | Potential Metabolic Reaction |

| CYP2D6 | Major contributor | Aromatic hydroxylation, Benzylic hydroxylation |

| CYP3A4 | Major contributor | N-dealkylation, N-oxidation |

| CYP1A2 | Minor contributor | Aromatic hydroxylation |

| CYP2C19 | Minor contributor | N-dealkylation |

Beyond CYP-mediated reactions, other Phase I enzymes such as flavin-containing monooxygenases (FMOs) could potentially be involved in the N-oxidation of the piperazine nitrogen atoms. admescope.com

Following Phase I metabolism, which introduces or exposes polar functional groups, the resulting metabolites often undergo Phase II conjugation reactions. drughunter.compharmacy180.com These reactions involve the addition of endogenous polar molecules, which further increases water solubility and facilitates excretion. drughunter.comnih.gov For metabolites of this compound containing hydroxyl groups (from aromatic or benzylic hydroxylation), the primary Phase II pathways are expected to be glucuronidation and sulfation. drughunter.comnih.gov

Glucuronidation: This involves the transfer of glucuronic acid to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com

Sulfation: This is the conjugation of a sulfate (B86663) group to a hydroxyl group, mediated by sulfotransferases (SULTs). optibrium.comnih.gov

The piperazine ring itself can also be a site for Phase II reactions, including N-glucuronidation. researchgate.net

Identification of Potential Metabolites (In Vitro)

Based on the predicted metabolic pathways, several potential metabolites of this compound can be postulated. These would arise from Phase I and subsequent Phase II transformations.

Phase I Metabolites:

Aromatic Hydroxylation: Addition of a hydroxyl group to the 4-methylbenzyl ring.

Benzylic Hydroxylation: Oxidation of the methyl group on the benzyl (B1604629) ring to a hydroxymethyl group. This can be further oxidized to an aldehyde and a carboxylic acid. nih.gov

N-Dealkylation: Cleavage of the 4-methylbenzyl group to yield 1-(ethylsulfonyl)piperazine (B2401436).

Piperazine Ring Oxidation: Hydroxylation of the carbon atoms within the piperazine ring. frontiersin.org

N-Oxidation: Formation of an N-oxide at one of the piperazine nitrogen atoms. researchgate.net

Phase II Metabolites:

Glucuronide Conjugates: Formation of O-glucuronides from the hydroxylated metabolites.

Sulfate Conjugates: Formation of O-sulfates from the hydroxylated metabolites.

The table below lists the potential metabolites and their likely route of formation.

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | 1-(ethylsulfonyl)-4-(4-hydroxy-methylbenzyl)piperazine | Benzylic Hydroxylation (Phase I) |

| M2 | 4-((4-(ethylsulfonyl)piperazin-1-yl)methyl)benzoic acid | Further oxidation of M1 (Phase I) |

| M3 | 1-(ethylsulfonyl)-4-(2-hydroxy-4-methylbenzyl)piperazine | Aromatic Hydroxylation (Phase I) |

| M4 | 1-(ethylsulfonyl)piperazine | N-Dealkylation (Phase I) |

| M5 | M1-O-glucuronide | Glucuronidation (Phase II) |

| M6 | M3-O-sulfate | Sulfation (Phase II) |

Metabolic Reaction Mechanisms

The formation of the predicted metabolites involves well-established biochemical reaction mechanisms.

Aromatic Hydroxylation: This reaction, catalyzed by CYP enzymes, typically proceeds through the formation of a highly reactive arene oxide intermediate, which then rearranges to a stable phenol. nih.goviunajaf.edu.iq

Benzylic Hydroxylation: The oxidation of the benzylic methyl group is also a CYP-mediated process. It involves the abstraction of a hydrogen atom from the methyl group to form a benzylic radical, which is then hydroxylated. nih.gov

N-Dealkylation: This CYP-catalyzed reaction begins with the hydroxylation of the carbon atom attached to the nitrogen of the piperazine ring. nih.gov The resulting carbinolamine intermediate is unstable and spontaneously cleaves to form an aldehyde (4-methylbenzaldehyde) and the dealkylated piperazine (1-(ethylsulfonyl)piperazine). nih.gov

Glucuronidation: This is a transferase-catalyzed reaction where the activated form of glucuronic acid (UDP-glucuronic acid) is transferred to an acceptor nucleophile, such as a hydroxyl group on a Phase I metabolite.

Sulfation: This reaction involves the transfer of a sulfonate group from the donor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a metabolite, catalyzed by sulfotransferases.

Advanced Analytical Characterization Techniques for Research Applications

Chromatographic Methods for Purity and Isomeric Separation

Chromatography is an indispensable tool for separating components of a mixture, making it ideal for assessing the purity of synthesized compounds and separating isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine. A validated reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from synthesis-related impurities and degradation products. The method's validation typically includes assessments of specificity, linearity, accuracy, and precision.

A typical HPLC method would involve a C18 column, which separates compounds based on their hydrophobicity. A mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer is used to elute the compounds from the column. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Using such a method, a hypothetical purity analysis might yield the following results:

Table 2: Example Chromatographic Results for Purity Analysis

| Peak ID | Compound Name | Retention Time (min) | Area (%) |

|---|---|---|---|

| 1 | Piperazine (B1678402) (starting material) | 2.8 | 0.08 |

| 2 | 4-methylbenzyl chloride (starting material) | 4.5 | 0.11 |

| 3 | This compound | 7.2 | 99.75 |

For chiral molecules, which are non-superimposable mirror images (enantiomers), chiral HPLC is essential to separate and quantify each enantiomer. While this compound is not inherently chiral, related structures in research may possess chiral centers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. The determination of enantiomeric excess (e.e.) is a critical measure of a sample's enantiopurity.

Table 3: Representative Chiral HPLC Method and Results

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | n-Hexane : Ethanol (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 230 nm |

| Retention Time (R-enantiomer) | 9.5 min |

| Retention Time (S-enantiomer) | 11.2 min |

| Enantiomeric Excess (% e.e.) | 99.0% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. In the context of this compound, GC-MS would be particularly useful for identifying volatile metabolites in biological samples after appropriate extraction and derivatization steps. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries.

Table 4: Hypothetical Volatile Metabolites and Characteristic GC-MS Ions

| Metabolite | Potential Structure | Key Mass Fragments (m/z) |

|---|---|---|

| 4-methylbenzoic acid | C₈H₈O₂ | 136 (M+), 119, 91 |

Quantitative Analysis Methods (Beyond Basic Identification)

Beyond simply identifying the compound, quantitative analysis determines the precise amount of the substance in a sample. This is vital for dose-response studies and pharmacokinetic analysis.

While UV-Vis spectrophotometry can be used for quantification, it often lacks the specificity of chromatographic methods, as other substances in the sample may absorb at the same wavelength. Therefore, HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for accurate quantification.

The development and validation of a quantitative assay are governed by strict guidelines, such as those from the International Council for Harmonisation (ICH). Validation ensures the method is reliable for its intended purpose and involves testing several parameters.

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 5: Representative Validation Summary for a Quantitative HPLC Method

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.5 - 100 µg/mL (r² > 0.999) |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

Hyphenated Techniques for Structural Confirmation and Mixture Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing comprehensive analytical power. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly its tandem version (LC-MS/MS) are exceptionally valuable.

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This allows for the determination of the molecular weight of the compound eluting from the column, confirming its identity. LC-MS/MS takes this a step further by isolating the molecular ion of the target compound and fragmenting it to produce a characteristic fragmentation pattern. This pattern provides detailed structural information, which is invaluable for unequivocally confirming the structure of the parent compound and for identifying unknown metabolites and degradation products in complex mixtures.

LC-MS/MS for Metabolite Identification and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the identification of metabolites and the quantification of compounds at trace levels in various biological matrices. Its application to the study of this compound would involve the separation of the parent compound and its metabolites from a biological sample, followed by their ionization and fragmentation to generate unique mass spectral fingerprints.

The initial separation is achieved using a liquid chromatograph, which separates molecules based on their physicochemical properties. The eluent from the chromatograph is then introduced into the mass spectrometer. In the context of metabolite identification, a full scan MS analysis is often initially performed to identify the molecular ions of potential metabolites. Subsequently, a product ion scan (MS/MS) is conducted on these potential metabolite ions. This involves selecting a specific ion (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). The fragmentation pattern provides structural information that is crucial for the tentative identification of the metabolite.

For trace analysis, LC-MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions for the target analyte. This highly selective and sensitive technique allows for the quantification of this compound at very low concentrations, even in complex biological fluids.

Below is a hypothetical data table illustrating the kind of information that would be generated in an LC-MS/MS study for the metabolite profiling of this compound.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Metabolic Reaction |

|---|---|---|---|---|

| Parent Compound | 12.5 | 329.16 | 237.1, 193.1, 105.1 | N/A |

| Metabolite 1 | 10.2 | 345.16 | 253.1, 193.1, 121.1 | Hydroxylation of the benzyl (B1604629) ring |

| Metabolite 2 | 8.7 | 237.10 | 193.1, 105.1 | N-dealkylation |

| Metabolite 3 | 11.8 | 361.15 | 237.1, 209.1, 105.1 | Hydroxylation of the piperazine ring |

GC-MS/MS for Complex Sample Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. For a compound like this compound, GC-MS/MS would be particularly useful for its analysis in non-biological complex samples, such as in the context of synthetic process monitoring or forensic analysis.

In GC-MS/MS, the sample is first vaporized and introduced into a gas chromatograph. The separation of components is achieved based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization method results in extensive fragmentation of the molecule, producing a characteristic mass spectrum that can be used for identification.

The use of a tandem mass spectrometer (MS/MS) enhances the selectivity of the analysis. Similar to LC-MS/MS, a specific precursor ion can be selected and fragmented to produce a product ion spectrum. This is particularly useful in complex sample analysis where co-eluting impurities might interfere with the identification of the target compound.

The fragmentation patterns of piperazine derivatives in GC-MS are often characterized by cleavage of the bonds within the piperazine ring and the bonds connecting the substituents to the ring. researchgate.net For this compound, characteristic fragments would be expected from the loss of the ethylsulfonyl group, the 4-methylbenzyl group, and fragmentation of the piperazine ring itself.

The following table provides a hypothetical representation of the data that could be obtained from a GC-MS/MS analysis of a complex sample containing this compound.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Fragment Identity |

|---|---|---|---|---|

| This compound | 18.3 | 328 | 235 | [M - C2H5SO2]+ |

| This compound | 18.3 | 328 | 105 | [C8H9]+ (4-methylbenzyl) |

| This compound | 18.3 | 328 | 193 | [M - C8H9 - C2H5]+ |

| Impurity A | 16.9 | 222 | 131, 91 | Unknown Structure |

Future Research Directions for 1 Ethylsulfonyl 4 4 Methylbenzyl Piperazine

Exploration of Additional Biological Targets

While initial research may have focused on a specific target, the inherent structural motifs of 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine—the piperazine (B1678402) core, the sulfonyl group, and the substituted benzyl (B1604629) moiety—suggest potential interactions with a variety of biological macromolecules. Future research should prioritize screening this compound against a diverse panel of receptors, enzymes, and ion channels to uncover novel therapeutic applications.

Potential target classes for exploration include:

G-Protein Coupled Receptors (GPCRs): The arylpiperazine motif is a classic pharmacophore for numerous GPCRs. Given that derivatives with a methylsulfonylbenzyl group have shown activity as GPR119 agonists, this receptor family warrants investigation. nih.gov Furthermore, the substitution pattern on the aryl ring is known to influence binding to serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, suggesting these as plausible targets. researchgate.net

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Structurally related sulfonylpiperazine analogs have been identified as negative allosteric modulators of human nAChRs, specifically the α4β2 and α3β4 subtypes. nih.govnih.gov This strongly indicates that this compound should be evaluated for similar activity.

Enzymes: Piperazine derivatives have been noted for their ability to inhibit certain enzymes. Screening against enzyme families such as kinases, proteases, or metabolic enzymes could reveal unexpected inhibitory activities.

Ion Channels: Beyond nAChRs, the compound's structure may allow it to interact with other ligand-gated or voltage-gated ion channels, a common feature for psychoactive piperazine compounds. researchgate.net

| Target Class | Specific Examples | Rationale Based on Structural Analogs |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | GPR119, 5-HT Receptors, D2 Receptors | Arylpiperazine core is a common GPCR pharmacophore; related compounds show activity. nih.govresearchgate.net |

| Ligand-Gated Ion Channels | Neuronal Nicotinic Acetylcholine Receptors (α4β2, α3β4) | Sulfonylpiperazine analogs act as allosteric modulators of nAChRs. nih.govnih.gov |

| Transporters | Equilibrative Nucleoside Transporters (ENTs) | Fluorophenylpiperazine analogs inhibit human ENT1 and ENT2. polyu.edu.hk |

| Enzymes | Kinases, Proteases | Piperazine derivatives are known to exhibit enzyme inhibitory effects. |

Development of Advanced Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of this compound and its analogs can be achieved through convergent synthesis, typically involving the coupling of a substituted piperazine with a benzyl halide. nih.gov However, these traditional methods can suffer from limitations such as long reaction times, moderate yields, and the need for extensive purification. Future research should focus on developing more advanced and efficient synthetic methodologies.

Potential areas for improvement include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side-product formation. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, scalability, and safety. This would be particularly advantageous for producing larger quantities of the compound for extensive biological testing.

Catalytic C-N Coupling Reactions: Exploring modern catalytic systems (e.g., palladium- or copper-catalyzed Buchwald-Hartwig amination) could provide alternative and more efficient routes to the core piperazine structure or its final benzylation step.

Green Chemistry Approaches: The development of synthetic routes that utilize more environmentally benign solvents, reduce waste, and have higher atom economy should be a priority.

| Methodology | Advantages | Potential Application |

|---|---|---|

| Conventional Batch Synthesis | Well-established procedures. | Initial lab-scale synthesis of analogs. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, fewer side products. researchgate.net | High-throughput synthesis of analog libraries for SAR studies. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, precise control. | Large-scale production for advanced preclinical studies. |

| Modern Catalytic Methods | High efficiency, broader substrate scope, milder conditions. | Developing novel and more direct synthetic pathways. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be leveraged to optimize the structure of this compound and predict the properties of novel analogs.

Key applications of AI/ML in future research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like random forests and support vector machines can build predictive models based on existing SAR data to guide the design of more potent and selective compounds. nih.gov

Generative Models: Deep learning architectures, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on libraries of known active molecules to generate novel chemical structures with desired properties that are synthetically accessible. researchgate.net

Virtual Screening: AI-powered platforms can rapidly screen vast virtual libraries of compounds to identify molecules that are predicted to bind to a specific biological target, prioritizing which analogs of this compound to synthesize. acm.org

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs early in the design phase, reducing the likelihood of late-stage failures.

| AI/ML Technique | Objective | Expected Outcome |

|---|---|---|